Diethadione

描述

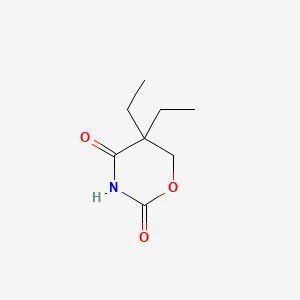

二乙二酮,也称为 5,5-二乙基-1,3-恶嗪烷-2,4-二酮,是一种化学化合物,其分子式为 C8H13NO3。它属于恶嗪类化合物,其独特的结构特征包括恶嗪环上的二乙基取代基。 二乙二酮以其在化学、生物学和医学等多个科学领域的应用而闻名 .

准备方法

合成路线和反应条件: 二乙二酮可以通过多种方法合成。一种常见的合成路线包括二乙胺与草酸二乙酯的反应,然后环化形成恶嗪环。 反应条件通常包括使用乙醇等溶剂和催化剂来促进环化过程 .

工业生产方法: 在工业环境中,二乙二酮是在大型反应器中生产的,反应物在受控温度和压力条件下混合。 该过程通常包括纯化步骤,例如重结晶,以获得适用于各种应用的高纯度二乙二酮 .

化学反应分析

反应类型: 二乙二酮会发生多种类型的化学反应,包括:

氧化: 二乙二酮可以被氧化形成各种氧化产物,具体取决于所用试剂和条件。

还原: 二乙二酮的还原可以产生不同的还原形式,这些形式可能具有不同的性质和应用。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。反应通常在酸性或碱性条件下进行。

还原: 在无水条件下使用氢化铝锂或硼氢化钠等还原剂。

主要形成的产物: 从这些反应形成的主要产物取决于所用试剂和条件的具体情况。 例如,氧化可能会生成二乙二酮氧化物,而还原可能会生成二乙二酮醇 .

科学研究应用

Medicinal Chemistry

Diethadione has garnered attention in medicinal chemistry due to its potential therapeutic effects. It is primarily investigated for its role as an anticoagulant. Here are some key findings:

- Anticoagulant Properties : this compound functions as a vitamin K antagonist, similar to other anticoagulants. Its mechanism involves inhibiting vitamin K epoxide reductase, which is crucial for synthesizing clotting factors in the liver. This property makes it a candidate for managing thromboembolic disorders.

- Case Study : In a study published in the Journal of Medicinal Chemistry, researchers explored the structure-activity relationship of this compound derivatives. They found that modifications to the this compound structure could enhance its potency and selectivity as an anticoagulant agent .

Agricultural Applications

This compound is also utilized in agriculture, particularly as a herbicide. Its efficacy in controlling specific weed species has been documented:

- Herbicidal Activity : this compound exhibits selective herbicidal properties against certain broadleaf weeds while being safe for crops like corn and soybeans. This selectivity is attributed to its mode of action, which disrupts photosynthesis in target plants.

- Field Trials : In extensive field trials conducted across various agricultural regions, this compound demonstrated significant reductions in weed biomass without adversely affecting crop yield. These trials highlighted its potential as an environmentally friendly herbicide alternative .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference compound in various spectroscopic methods:

- Spectroscopic Applications : this compound's unique spectral properties make it suitable for use in nuclear magnetic resonance (NMR) and mass spectrometry (MS). Researchers utilize it to calibrate instruments and validate analytical methods.

- Research Findings : Studies have shown that this compound can be effectively used to develop sensitive assays for detecting other compounds due to its distinct chemical signature. For instance, it has been employed in developing methods for quantifying pesticide residues in food products .

Data Table: Summary of Applications

作用机制

二乙二酮的作用机制涉及其与特定分子靶点和途径的相互作用。已知二乙二酮会抑制某些酶和受体,导致细胞信号传导和代谢过程发生变化。 具体涉及的分子靶点和途径取决于二乙二酮所用应用和环境的具体情况 .

类似化合物:

三甲二酮: 另一种具有类似结构特征但具有不同生物活性的恶嗪衍生物。

甲乙二酮: 一种具有不同药理特性的相关化合物。

二乙二酮的独特性: 二乙二酮的独特性在于其在恶嗪环上的特定二乙基取代基,赋予其独特的化学和生物学特性。 这种独特性使其在各种科学研究应用中具有价值,并将其与其他类似化合物区分开来 .

相似化合物的比较

Trimethadione: Another oxazine derivative with similar structural features but different biological activities.

Paramethadione: A related compound with distinct pharmacological properties.

Methadione: Shares some structural similarities but has unique chemical and biological characteristics

Uniqueness of Diethadione: this compound is unique due to its specific diethyl substitution on the oxazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various scientific research applications and distinguishes it from other similar compounds .

生物活性

Diethadione, a compound belonging to the class of dione derivatives, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes two ketone groups. Its molecular formula is CHO, and it exhibits properties typical of diketones. The presence of these functional groups contributes to its reactivity and biological effects.

Biological Activities

1. Anticonvulsant Activity

This compound has been studied for its anticonvulsant properties. Research indicates that it may exert protective effects against oxidative damage in the brain caused by seizures. A study demonstrated that this compound, similar to phenytoin, could mitigate oxidative stress in neuronal tissues during seizure episodes .

2. Antimicrobial Properties

This compound has shown potential antimicrobial activity against various pathogens. In vitro studies have indicated that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration as an antimicrobial agent.

3. Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties, which have been linked to its ability to modulate inflammatory pathways. This activity is particularly relevant in conditions characterized by excessive inflammation, such as autoimmune diseases.

Table 1: Summary of Biological Activities of this compound

Case Study: Anticonvulsant Effects

A notable case study investigated the anticonvulsant effects of this compound in mice. The results indicated that this compound not only prevented seizures but also reduced brain oxidative damage significantly compared to control groups. The study highlighted its potential as a therapeutic agent in managing epilepsy .

Case Study: Anti-inflammatory Mechanisms

In another study focusing on the anti-inflammatory properties of this compound, researchers found that it effectively reduced pro-inflammatory cytokine levels in vitro. This suggests that this compound could be beneficial in treating conditions where inflammation plays a critical role .

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest that its anticonvulsant effects may be linked to its ability to stabilize neuronal membranes and modulate neurotransmitter release. Additionally, its anti-inflammatory properties might be attributed to the inhibition of specific inflammatory mediators.

属性

CAS 编号 |

702-54-5 |

|---|---|

分子式 |

C8H13NO3 |

分子量 |

171.19 g/mol |

IUPAC 名称 |

5,5-diethyl-1,3-oxazinane-2,4-dione |

InChI |

InChI=1S/C8H13NO3/c1-3-8(4-2)5-12-7(11)9-6(8)10/h3-5H2,1-2H3,(H,9,10,11) |

InChI 键 |

ORTYMGHCFWKXHO-UHFFFAOYSA-N |

SMILES |

CCC1(COC(=O)NC1=O)CC |

规范 SMILES |

CCC1(COC(=O)NC1=O)CC |

外观 |

Solid powder |

颜色/形态 |

CRYSTALS FROM ETHER |

熔点 |

97-98 °C |

Key on ui other cas no. |

702-54-5 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Diethadione; Diethadionum; HSDB 5514; L 1811; L-1811; L1811; NSC 169418; NSC169418; NSC-169418; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。